molecular formula C15H16ClN3OS B2739968 (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone CAS No. 897471-74-8

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone

Cat. No. B2739968
CAS RN: 897471-74-8
M. Wt: 321.82
InChI Key: UJTRNULREPARDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield . The synthesis involved refluxing a mixture of the starting material, KOH, and carbon disulfide in ethanol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of the starting material with KOH and carbon disulfide under reflux conditions .

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone: derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities . These compounds inhibit cyclooxygenase-2 (COX-2), which mediates inflammation and pain. By selectively targeting COX-2, they offer potential therapeutic benefits without causing significant gastrointestinal irritation.

Antimicrobial Activity

Thiazole derivatives, including those containing the benzo[d]thiazole moiety, exhibit antimicrobial properties . While specific studies on this compound are limited, exploring its antibacterial and antifungal effects could be valuable.

Quorum Sensing Inhibition

Recent research focuses on discovering novel compounds that inhibit quorum sensing without being antibiotics. The library of benzo[d]thiazole/quinoline-2-thiol derivatives, including our compound, was designed and evaluated for quorum sensing inhibition . Quorum sensing plays a crucial role in bacterial communication and virulence, making this an exciting area of study.

Antitumor and Cytotoxic Activity

A related compound, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide, demonstrated potent cytotoxic effects on prostate cancer cells . Investigating the cytotoxic potential of our compound could reveal its antitumor activity.

Future Directions

The future directions for research on this compound could involve further pharmacological evaluation of its potential anti-inflammatory and analgesic activities, as well as its ulcerogenic and lipid peroxidation activities . Further development of the compound could also be guided by molecular docking studies .

properties

IUPAC Name

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c16-11-3-4-12-13(9-11)21-15(17-12)19-7-5-18(6-8-19)14(20)10-1-2-10/h3-4,9-10H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTRNULREPARDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone

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